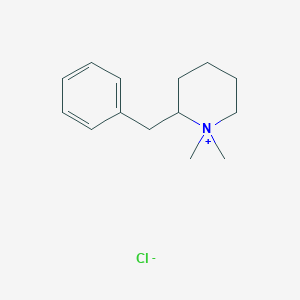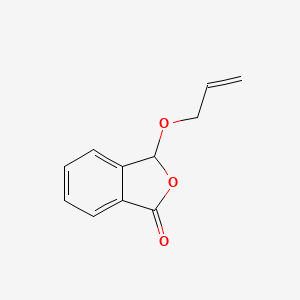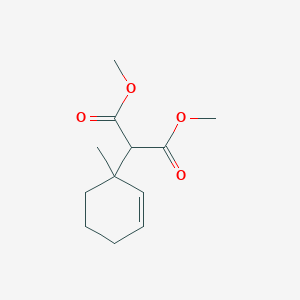
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom and three methyl groups, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the chlorination of 1,3-dihydro-1,3,5-trimethyl-2H-indol-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: Reduction can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino or 3-thio derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
科学研究应用
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- involves its interaction with specific molecular targets. The chlorine atom and methyl groups can influence its binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
2H-Indol-2-one: The parent compound without the chlorine and methyl substitutions.
3-Chloro-2H-indol-2-one: Similar structure but lacks the additional methyl groups.
1,3-Dihydro-1,3,5-trimethyl-2H-indol-2-one: Lacks the chlorine atom.
Uniqueness
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is unique due to the presence of both chlorine and multiple methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
属性
CAS 编号 |
61110-67-6 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
3-chloro-1,3,5-trimethylindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-5-9-8(6-7)11(2,12)10(14)13(9)3/h4-6H,1-3H3 |
InChI 键 |
LLYAIRNCNRVFDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
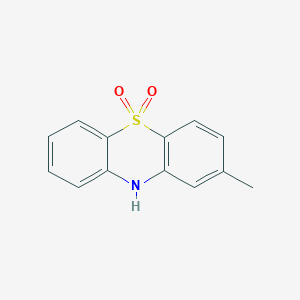



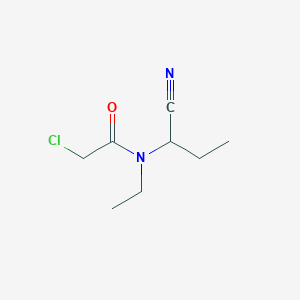
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
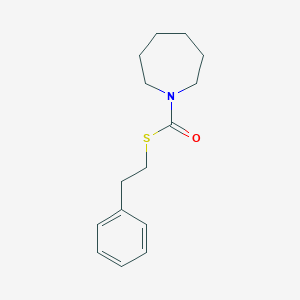
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
